Entospletinib

Catalog No.
S548128
CAS No.
1229208-44-9
M.F
C23H21N7O
M. Wt
411.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Entospletinib

CAS Number

1229208-44-9

Product Name

Entospletinib

IUPAC Name

6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine

Molecular Formula

C23H21N7O

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C23H21N7O/c1-2-17-14-25-28-20(17)13-16(1)21-15-30-8-7-24-23(30)22(27-21)26-18-3-5-19(6-4-18)29-9-11-31-12-10-29/h1-8,13-15H,9-12H2,(H,25,28)(H,26,27)

InChI Key

XSMSNFMDVXXHGJ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6

Solubility

Soluble in DMSO, not in water

Synonyms

Entospletinib; GS9973; GS 9973; GS-9973.

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6

Description

The exact mass of the compound Entospletinib is 411.18076 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Precursor B-Cell Acute Lymphoblastic Leukemia (B-ALL)

B-ALL is a type of blood cancer that affects immature B lymphocytes. Studies suggest that SYK is overexpressed and active in a subset of B-ALL patients, particularly those with the pro-B phenotype. Entospletinib's ability to inhibit SYK has led researchers to investigate its efficacy in this specific patient population. In vitro studies using B-ALL cell lines have shown that Entospletinib can induce cell death and decrease proliferation in pro-B ALL cells with high SYK expression [1]. These findings suggest Entospletinib might hold promise as a targeted therapy for this subgroup of B-ALL patients.

Source

Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib 1:

Entospletinib is an experimental compound under development primarily for the treatment of various hematological malignancies. It functions as a selective and reversible inhibitor of spleen tyrosine kinase, also known as SYK, which plays a crucial role in B-cell receptor signaling pathways. By inhibiting SYK, Entospletinib disrupts the proliferation and survival of malignant B-cells, making it a promising candidate for treating conditions such as follicular lymphoma and chronic lymphocytic leukemia .

Entospletinib acts by inhibiting Syk, a protein involved in signaling pathways that promote cell survival, growth, and migration []. By blocking Syk activity, Entospletinib disrupts these pathways and can lead to cancer cell death.

Studies suggest Entospletinib shows promise in targeting B-cell malignancies like chronic lymphocytic leukemia (CLL) where Syk signaling is crucial for tumor cell survival [].

Entospletinib operates primarily through its interaction with ATP-binding sites on SYK. The compound acts as an ATP-competitive inhibitor, leading to the disruption of kinase activity. The half-maximal inhibitory concentration (IC50) of Entospletinib is approximately 7.6 µM, indicating its potency in inhibiting SYK-mediated signaling pathways .

The chemical structure of Entospletinib allows it to engage in various biochemical interactions, leading to the modulation of downstream signaling pathways essential for cell survival and proliferation.

Entospletinib has demonstrated significant biological activity against various B-cell malignancies. In vitro studies have shown that it can sensitize cancer cells to other chemotherapeutic agents by inhibiting the efflux of drugs via the ABCG2 transporter, thereby enhancing the efficacy of treatments like doxorubicin and mitoxantrone .

Additionally, preclinical trials indicate that Entospletinib may improve patient outcomes when used in combination with standard chemotherapy regimens .

The synthesis of Entospletinib involves several key steps that typically include:

  • Formation of the Core Structure: The initial step often involves creating a bicyclic core structure that is characteristic of many tyrosine kinase inhibitors.
  • Functionalization: Subsequent reactions introduce various functional groups that enhance solubility and bioavailability.
  • Purification: The final compound is purified using chromatography techniques to ensure high purity suitable for clinical use.

Specific details on the exact synthetic pathway are proprietary but generally follow established organic synthesis protocols for similar compounds.

Entospletinib is primarily being explored for its potential applications in oncology, particularly for:

  • Follicular Lymphoma
  • Chronic Lymphocytic Leukemia
  • Mantle Cell Lymphoma

Clinical trials have been conducted to evaluate its safety and efficacy in combination with other chemotherapeutic agents .

Interaction studies have shown that Entospletinib can modulate the activity of various cellular pathways by inhibiting SYK. It has been observed to enhance the cytotoxic effects of other chemotherapeutics by preventing drug efflux through ABCG2 transporters. This interaction suggests a synergistic effect when combined with drugs like doxorubicin and mitoxantrone, potentially leading to improved therapeutic outcomes .

Several compounds share structural and functional similarities with Entospletinib, particularly those targeting tyrosine kinases. Here are notable examples:

Compound NameMechanism of ActionUnique Features
IbrutinibBruton's tyrosine kinase inhibitorIrreversible binding; used in chronic lymphocytic leukemia
AcalabrutinibSelective Bruton's tyrosine kinase inhibitorMore selective than Ibrutinib; fewer side effects
RuxolitinibJanus kinase inhibitorTargets multiple kinases; used in myelofibrosis
DasatinibBCR-ABL tyrosine kinase inhibitorEffective against Philadelphia chromosome-positive leukemias

Entospletinib's uniqueness lies in its specific targeting of SYK, which is pivotal in B-cell receptor signaling, differentiating it from other inhibitors that target different kinases or pathways .

Entospletinib possesses a complex heterocyclic structure characterized by the presence of multiple aromatic ring systems and nitrogen-containing heterocycles [1]. The compound's systematic International Union of Pure and Applied Chemistry name is 6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine [1] [2] [3]. This nomenclature reflects the intricate molecular architecture comprising an indazole moiety, a morpholine-substituted phenyl ring, and an imidazo[1,2-a]pyrazine core structure [1].

The molecular framework consists of three distinct structural domains connected through specific linkage patterns [1]. The indazole ring system is positioned at the 6-position of the imidazo[1,2-a]pyrazine core, while the morpholine-substituted phenyl group is attached to the 8-position through an amine linkage [1] [2]. This structural arrangement creates a rigid, planar central core with flexible peripheral substituents that contribute to the compound's overall three-dimensional conformation [1].

The compound is catalogued under Chemical Abstracts Service number 1229208-44-9 and is recognized by various international chemical databases including PubChem, ChEMBL, and DrugBank [1] [6]. The International Chemical Identifier key for entospletinib is XSMSNFMDVXXHGJ-UHFFFAOYSA-N, providing a unique digital fingerprint for computational and database applications [1] [6].

Structural Formula and Molecular Weight (C23H21N7O, 411.46 g/mol)

The molecular formula of entospletinib is C23H21N7O, indicating a composition of twenty-three carbon atoms, twenty-one hydrogen atoms, seven nitrogen atoms, and one oxygen atom [1] [2] [5]. The molecular weight is precisely determined as 411.46 grams per mole, with computational chemistry calculations providing an exact mass of 411.18075832 daltons [1] [6].

The Simplified Molecular Input Line Entry System representation of entospletinib is C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6 [1] [6]. This linear notation encodes the complete structural connectivity and can be used for computational structure generation and molecular modeling applications [1].

PropertyValueSource
Molecular FormulaC23H21N7OPubChem, Chemical Book
Molecular Weight411.46 g/molPubChem, Chemical Book
Exact Mass411.18075832 DaPubChem
Monoisotopic Mass411.18075832 DaPubChem
Heavy Atom Count31PubChem
Molecular Complexity594PubChem

The structural formula reveals the presence of multiple aromatic systems contributing to the compound's stability and electronic properties [1]. The nitrogen atoms are distributed across different chemical environments, including pyrazine, indazole, morpholine, and amine functionalities, each contributing distinct electronic and steric characteristics to the overall molecular structure [1] [6].

Stereochemistry and Conformational Analysis

Entospletinib exhibits achiral molecular architecture with no defined stereogenic centers, as confirmed by computational analysis and crystallographic data [11] [20]. The compound possesses zero defined atom stereocenters, zero undefined atom stereocenters, zero defined bond stereocenters, and zero undefined bond stereocenters [1] [11]. Consequently, entospletinib demonstrates no optical activity and exists as a single stereochemical entity [11] [20].

The conformational landscape of entospletinib is governed by the rotational freedom around specific bonds, particularly those connecting the peripheral substituents to the central imidazo[1,2-a]pyrazine core [1]. Computational analysis indicates four rotatable bonds within the molecular structure, providing moderate conformational flexibility [1] [6]. The topological polar surface area is calculated as 83.4 square angstroms, reflecting the spatial distribution of polar functional groups [1] [6].

Stereochemical ParameterValueSource
StereochemistryAchiralNCATS Inxight Drugs
Optical ActivityNoneNCATS Inxight Drugs
Defined Stereocenters0PubChem
Rotatable Bonds4PubChem
E/Z Centers0NCATS Inxight Drugs

The conformational analysis reveals that the molecule adopts a relatively planar configuration for the central heterocyclic systems, with the morpholine ring adopting a chair conformation that positions the oxygen atom in an equatorial orientation [4]. The indazole and imidazo[1,2-a]pyrazine rings maintain coplanar arrangements that facilitate π-π stacking interactions and contribute to the compound's solid-state packing characteristics [4].

Crystalline Properties and Solid-State Characteristics

Entospletinib exists as a solid crystalline material at room temperature, exhibiting characteristic physicochemical properties that influence its stability and handling requirements [2] [7] [15]. The compound appears as a white to gray crystalline solid with a predicted density of 1.45 ± 0.1 grams per cubic centimeter [2] [7]. Thermal analysis indicates a melting point exceeding 250 degrees Celsius, demonstrating significant thermal stability under standard conditions [15].

The crystalline form of entospletinib requires specific storage conditions to maintain stability and prevent degradation [2] [7]. Optimal storage involves desiccation at minus twenty degrees Celsius, protecting the compound from moisture and elevated temperatures [2] [7]. Under recommended storage conditions, entospletinib demonstrates excellent chemical stability with no reported decomposition or polymorphic transitions [15].

Physical PropertyValueSource
Physical StateCrystalline SolidChemical Book, Selleck Chemicals
ColorWhite to GrayChemical Book, MedChemExpress
Density (Predicted)1.45 ± 0.1 g/cm³Chemical Book
Melting Point>250°CMedChemExpress
Storage Temperature-20°C (desiccated)Chemical Book

X-ray crystallographic studies have provided detailed insights into the molecular packing arrangements and intermolecular interactions within the crystal lattice [10] [24]. The crystal structure reveals extensive hydrogen bonding networks formed between neighboring molecules, contributing to the overall stability of the solid-state form [30]. These intermolecular interactions involve the indazole nitrogen-hydrogen groups and the morpholine oxygen atom, creating a three-dimensional network that influences the compound's physical properties [30].

Solubility Profile and Partition Coefficient

The solubility characteristics of entospletinib demonstrate significant dependence on solvent polarity and hydrogen bonding capacity [2] [7] [9]. The compound exhibits complete insolubility in water and ethanol at standard temperature conditions, reflecting its predominantly hydrophobic character [2] [7] [9]. This poor aqueous solubility is consistent with the compound's high lipophilicity and extensive aromatic character [2] [9].

In contrast, entospletinib demonstrates excellent solubility in dimethyl sulfoxide, with measured values ranging from 20.55 milligrams per milliliter to 26 milligrams per milliliter, equivalent to 63.18 millimolar concentration [2] [5] [9]. This dramatic solubility enhancement in aprotic polar solvents indicates strong solvation through dipole-dipole interactions and possible hydrogen bonding with the sulfoxide functionality [9].

SolventSolubilityTemperatureSource
WaterInsoluble25°CChemical Book, Selleck Chemicals
EthanolInsoluble25°CChemical Book, Selleck Chemicals
Dimethyl Sulfoxide≥20.55 mg/mLRoom TemperatureSun-shine Chemicals
Dimethyl Sulfoxide26 mg/mL (63.18 mM)25°CSelleck Chemicals

The partition coefficient analysis reveals significant lipophilic character, with a calculated XLogP3-AA value of 3.6 [1] [6]. This partition coefficient indicates moderate to high lipophilicity, suggesting favorable membrane permeability characteristics [12] [17] [21]. The predicted acid dissociation constant value of 12.54 ± 0.40 indicates that entospletinib remains predominantly unionized under physiological conditions, maintaining its lipophilic properties across relevant biological environments [2] [7].

The synthetic development of Entospletinib represents a sophisticated approach to structure-activity relationship optimization, focusing primarily on improving metabolic stability and physicochemical properties while maintaining potent spleen tyrosine kinase inhibition [1]. The compound emerged from extensive medicinal chemistry efforts that systematically addressed the metabolic liabilities identified in the initial lead compound designated as compound 3 [1].

Initial Lead Optimization Strategy

The primary synthetic challenge centered on the extensive oxidative metabolism of the morpholine ring system present in the original lead structure [1]. Metabolite identification studies revealed that this heterocyclic moiety was particularly susceptible to phase I metabolic transformations, necessitating strategic chemical modifications to disrupt these degradation pathways while preserving the essential pharmacophoric elements required for spleen tyrosine kinase binding [1].

Morpholine Ring Modification Approaches

The initial synthetic strategy involved direct functionalization and replacement of the morpholine ring through several distinct pathways [1]. The bridged morpholine series, encompassing compounds 5 through 8, incorporated various substitution patterns and ring sizes to evaluate the impact of conformational restriction on metabolic stability [1]. Among these derivatives, compound 8, featuring a one-carbon bridge across the 3- and 5-morpholine positions, demonstrated improved stability in human liver microsomes, although this enhancement came at the cost of a 3-4 fold reduction in potency across all assay systems [1].

The spirocyclic, fused, and methylated morpholine derivatives represented another synthetic approach, with compounds 9, 11, and 12 either improving or maintaining microsomal stability relative to the parent compound [1]. The enhanced stability observed with compound 12 provided crucial mechanistic insights, implicating the carbon-hydrogen bonds adjacent to the morpholine oxygen as primary sites of metabolic vulnerability [1]. However, complete removal of the ring oxygen atom in compounds 13-15 failed to deliver the anticipated metabolic stability improvements, highlighting the complexity of structure-metabolism relationships [1].

Advanced Synthetic Modifications

The hydroxymethyl analogue pathway led to compound 16, which maintained both microsomal stability and potent biological activity [1]. Subsequent transformation of the hydroxyl group to a dimethylamine functionality in compound 17 dramatically improved aqueous solubility and eliminated pH-dependent dissolution behavior while retaining excellent whole blood potency [1]. However, this modification resulted in poor oral bioavailability due to low forward permeability in Caco-2 cell monolayers and high efflux ratios [1].

Piperazine Replacement Strategy

The identification of high solubility and slight metabolic stability improvements with compound 17 prompted exploration of piperazine analogues as morpholine replacements [1]. The ethyl-piperazine derivative (compound 18) demonstrated improved microsomal stability and low pH solubility with 48% oral bioavailability in rats, although functional selectivity was compromised [1]. The N-oxetane piperazine derivative (compound 20) emerged as a particularly promising modification, providing improved microsomal stability, enhanced solubility at pH 2, maintained potency within 2-fold of the original morpholine analogue, and favorable Caco-2 permeability characteristics [1].

Indazole Ring System Optimization

Beyond morpholine modifications, synthetic efforts extended to the indazole ring system, which offered opportunities for favorable modulation of molecular properties [1]. Crystal structure analysis revealed that the indazole nitrogen-hydrogen forms a crucial hydrogen bond with aspartic acid residue 512 in the hinge region, while the bicyclic system maintains van der Waals contacts with valine 385 [1]. Strategic incorporation of heteroatoms was designed to enhance electrostatic complementarity between the ligand and protein, potentially improving binding affinity through increased hydrogen bond donor strength [1].

Azaindazole and Benzomorpholine Series

The azaindazole series demonstrated that solubility properties were highly dependent on nitrogen atom positioning, with the 8-aza analogue (compound 34) uniquely providing high and pH-independent solubility along with good oral exposure [1]. The corresponding diazabenzomorpholine derivative (compound 35) offered the optimal combination of whole blood potency and microsomal stability within this structural class [1].

Monocyclic Optimization

The final synthetic approach involved complete removal of the five-membered ring component to generate monocyclic aniline derivatives [1]. While compound 36 significantly improved solubility, this modification resulted in unacceptable potency loss. However, strategic nitrogen incorporation into the aryl ring restored activity, with the aminopyrazine derivative (compound 39) providing 2-fold improved whole blood potency relative to the original lead, complete stability in human microsomes and hepatocytes, and high solubility with no pH dependence [1].

Spectroscopic Analysis and Structural Elucidation

Nuclear magnetic resonance spectroscopy serves as the definitive analytical method for structural characterization and purity assessment of Entospletinib and its synthetic intermediates [2] [3]. The spectroscopic analysis encompasses multiple complementary techniques that provide comprehensive structural information essential for confirming synthetic success and ensuring pharmaceutical quality.

Proton Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy provides fundamental structural information through the analysis of proton environments, chemical shifts, multiplicities, and coupling patterns [2]. For Entospletinib, the characteristic proton signals corresponding to the indazole ring system, morpholine protons, and aromatic substituents are systematically analyzed to confirm structural integrity [2]. The integration patterns and chemical shift values serve as fingerprint identifiers for the compound, while coupling constant analysis reveals information about molecular conformation and stereochemistry [2].

The spectroscopic analysis requires careful consideration of deuterated solvent effects, with DMSO-d₆ being commonly employed for pharmaceutical compounds due to its ability to dissolve both polar and non-polar functionalities [2]. Temperature-dependent studies may be necessary to resolve overlapping signals or to study dynamic processes such as conformational interconversion or tautomerism [2].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework and connectivity patterns within the molecule [2]. For complex heterocyclic compounds like Entospletinib, carbon NMR data is essential for distinguishing between regioisomers and confirming the substitution patterns on aromatic rings [2]. The chemical shift values for carbonyl carbons, aromatic carbons, and aliphatic carbons provide diagnostic information about the electronic environment and hybridization state of each carbon atom [2].

Two-dimensional NMR experiments, including correlation spectroscopy techniques, provide additional structural information by revealing through-space and through-bond relationships between nuclei [2] [3]. These advanced techniques are particularly valuable for complex molecules where conventional one-dimensional spectra may be insufficient for complete structural assignment [2].

High-Resolution Mass Spectrometry

Mass spectrometric analysis provides accurate molecular weight determination and molecular formula confirmation for Entospletinib [4] [5]. High-resolution mass spectrometry enables the measurement of exact masses with sufficient precision to distinguish between compounds with similar nominal masses but different elemental compositions [4]. The molecular ion peak for Entospletinib appears at m/z 412.2 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺ [6].

Isotope pattern analysis provides additional confirmation of molecular formula, particularly for compounds containing heteroatoms such as nitrogen, which exhibit characteristic isotope distributions [4]. The integration of accurate mass measurements with isotope pattern matching enables unambiguous molecular formula determination even for complex pharmaceutical compounds [4].

Structural Elucidation Applications

The combination of NMR spectroscopy and mass spectrometry provides powerful capabilities for structural elucidation of unknown compounds and metabolites [5]. This integrated approach is particularly valuable in pharmaceutical development for identifying synthetic by-products, degradation products, and metabolites [5]. The high information content of these analytical techniques enables confident structural assignments that support regulatory submissions and quality control programs [5].

Recent advances in computational approaches have enhanced the interpretation of spectroscopic data through automated structure verification and prediction algorithms [3]. These tools complement traditional manual interpretation methods and provide additional confidence in structural assignments [3].

Chromatographic Separation Techniques

Chromatographic methods play a critical role in the analysis, purification, and quality control of Entospletinib throughout its development and manufacturing processes [6]. The selection of appropriate chromatographic techniques depends on the specific analytical requirements, including separation selectivity, detection sensitivity, and throughput considerations.

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography represents the primary analytical method for Entospletinib purity determination and quantitative analysis [6] [7]. The typical analytical protocol employs reverse-phase chromatography using C18 or C8 stationary phases with gradient elution systems comprising acetonitrile and water containing formic acid as a mobile phase modifier [6]. The formic acid additive enhances chromatographic peak shape through pH control and ion-pairing effects while maintaining compatibility with mass spectrometric detection [6].

Purity determination requires chromatographic methods capable of achieving greater than 95% purity measurements, necessitating optimized separation conditions that resolve Entospletinib from potential synthetic impurities and degradation products [8]. The chromatographic method validation follows International Council for Harmonisation guidelines, encompassing accuracy, precision, linearity, specificity, detection limits, quantitation limits, and robustness [7].

Bioanalytical Liquid Chromatography-Mass Spectrometry

Bioanalytical quantification of Entospletinib in biological matrices requires specialized liquid chromatography-mass spectrometry methods that provide sufficient sensitivity and selectivity for pharmacokinetic studies [6]. The validated bioanalytical method employs a Synergi Polar-RP column with mobile phases consisting of formic acid in water and formic acid in acetonitrile at a flow rate of 0.6 milliliters per minute [6].

The mass spectrometric detection utilizes tandem mass spectrometry with the precursor ion to product ion transition at m/z 412.2 → m/z 105.1 for Entospletinib quantification [6]. The assay demonstrates linear calibration curves from 1 to 1000 nanograms per milliliter with correlation coefficients greater than 0.907 [6]. Sample preparation involves liquid-liquid extraction using methyl tert-butyl ether following protein precipitation and internal standard addition [6].

Preparative Chromatography

Large-scale purification of Entospletinib and synthetic intermediates requires preparative chromatographic methods capable of processing multi-gram quantities while maintaining high purity and recovery [9]. Preparative-scale high-performance liquid chromatography employs columns such as SunFire Prep C18 OBD, XBridge Prep OBD C18, and Xbridge Shield RP18 OBD with appropriate mobile phase systems [9].

The preparative purification strategy must balance throughput requirements with resolution needs, often requiring method optimization to achieve acceptable cycle times while maintaining product quality [9]. Fraction collection and pooling strategies are designed to maximize recovery while meeting purity specifications [9].

Chiral Separation Methods

Although Entospletinib does not contain chiral centers requiring enantiomeric separation, the development of chiral analytical methods represents an important consideration for pharmaceutical compounds [10] [11]. Chiral stationary phases based on amylose and cellulose derivatives provide broad enantioselectivity and are suitable for separating enantiomers of numerous pharmaceutical compounds [10].

The development of chiral separation methods involves systematic screening of chiral stationary phases under both normal-phase and reverse-phase conditions to identify optimal separation systems [11]. Modern approaches incorporate machine learning techniques to predict retention times and facilitate method development [11].

Method Development and Optimization

Chromatographic method development for Entospletinib follows systematic approaches that consider the physicochemical properties of the compound, including solubility, stability, and ionization behavior [12]. The optimization process encompasses stationary phase selection, mobile phase composition, gradient profiles, column temperature, and flow rate parameters [12].

Quality by design principles guide method development to ensure robust analytical performance across the intended operating ranges [12]. The method validation process demonstrates that the analytical procedure is suitable for its intended purpose and provides reliable results under normal operating conditions [12].

Mass Spectrometric Profiling

Mass spectrometric analysis of Entospletinib encompasses multiple ionization and fragmentation techniques that provide comprehensive molecular characterization and structural confirmation [13] [14]. The mass spectrometric profiling approach integrates accurate mass measurements, fragmentation pattern analysis, and tandem mass spectrometry to achieve definitive compound identification and purity assessment.

Ionization Methods and Molecular Ion Characterization

Electrospray ionization serves as the primary ionization technique for Entospletinib mass spectrometric analysis due to its compatibility with liquid chromatographic separation and its ability to generate intact molecular ions [15]. Under positive ion conditions, Entospletinib readily forms protonated molecular ions [M+H]⁺ at m/z 412.2, which serves as the precursor ion for subsequent fragmentation studies [6].

The molecular ion region provides fundamental information about molecular weight, isotope patterns, and potential adduct formation [16]. High-resolution mass spectrometry enables accurate mass determination with sub-parts-per-million mass accuracy, facilitating unambiguous molecular formula assignment and distinguishing Entospletinib from potential isobaric interferents [4].

Tandem Mass Spectrometry and Fragmentation Analysis

Tandem mass spectrometry provides detailed structural information through collision-induced dissociation of the protonated molecular ion [14] [15]. The fragmentation pattern analysis reveals characteristic product ions that confirm the structural features of Entospletinib and enable differentiation from structurally related compounds [14].

The collision-induced dissociation process generates product ions through predictable fragmentation pathways that correspond to the cleavage of specific chemical bonds [15]. For pharmaceutical compounds like Entospletinib, the fragmentation typically occurs at the most labile bonds, providing diagnostic information about the molecular structure [15].

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry provides enhanced capabilities for complex mixture analysis and metabolite identification [4]. The superior mass accuracy and resolution enable the detection and identification of trace-level impurities, degradation products, and metabolites that may not be readily detected using lower-resolution techniques [4].

The integration of liquid chromatography with high-resolution mass spectrometry provides powerful analytical capabilities for pharmaceutical analysis, enabling simultaneous separation and identification of multiple compounds in complex matrices [4]. This approach is particularly valuable for metabolite profiling studies where accurate mass measurement facilitates metabolite identification and structural elucidation [4].

Quantitative Mass Spectrometry

Quantitative mass spectrometric analysis employs selected reaction monitoring or multiple reaction monitoring approaches to achieve high sensitivity and selectivity for Entospletinib quantification [17]. The quantitative methods utilize stable isotope-labeled internal standards to compensate for matrix effects and ensure accurate quantitative results [17].

The development of quantitative mass spectrometric methods requires systematic optimization of ionization conditions, fragmentation parameters, and detection settings to maximize analytical sensitivity while maintaining selectivity [17]. Method validation encompasses linearity, accuracy, precision, specificity, stability, and matrix effect evaluations [17].

Advanced Mass Spectrometric Techniques

Recent advances in mass spectrometric instrumentation have expanded the analytical capabilities available for pharmaceutical characterization [13]. Ion mobility spectrometry provides additional separation dimensions that enhance selectivity for complex mixture analysis [13]. Multistage fragmentation experiments enable detailed structural characterization of complex molecules and provide enhanced confidence in structural assignments [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

411.18075832 g/mol

Monoisotopic Mass

411.18075832 g/mol

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6I3O3W6O3B

Drug Indication

Treatment of acute myeloid leukaemia

Wikipedia

Entospletinib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Sharman J, Hawkins M, Kolibaba K, Boxer M, Klein L, Wu M, Hu J, Abella S, Yasenchak C. An open-label phase 2 trial of entospletinib (GS-9973), a selective  spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia. Blood. 2015 Apr 9;125(15):2336-43. doi: 10.1182/blood-2014-08-595934. Epub 2015 Feb 18. PubMed PMID: 25696919; PubMed Central PMCID: PMC4401348.

Explore Compound Types